molecular formula BrO3(-) B103136 Bromate CAS No. 15541-45-4

Bromate

Cat. No.: B103136
CAS No.: 15541-45-4
M. Wt: 127.9 g/mol
InChI Key: SXDBWCPKPHAZSM-UHFFFAOYSA-M
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Description

Bromate (BrO₃⁻) is an oxyhalide disinfection byproduct (DBP) formed during ozonation or chlorination of bromide-containing water . Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), this compound is regulated globally, with the World Health Organization (WHO) and U.S. Environmental Protection Agency (EPA) setting a maximum contaminant level of 10 µg/L in drinking water . Its formation is influenced by ozone dosage, pH, temperature, and the presence of natural organic matter (NOM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromates can be synthesized in laboratories by dissolving bromine (Br₂) in a concentrated solution of potassium hydroxide (KOH). The reactions proceed via the intermediate formation of hypobromite (BrO⁻): [ \text{Br}_2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ] [ 3 \text{BrO}^- \rightarrow \text{BrO}_3^- + 2 \text{Br}^- ]

Industrial Production Methods: In industrial settings, bromates are often produced through the electrochemical oxidation of bromide ions in brine solutions. This process involves the electrolysis of brine without a membrane, leading to the formation of hypochlorite, which subsequently reacts with bromide to form bromate .

Types of Reactions:

    Oxidation: this compound is a strong oxidizing agent and can undergo various oxidation reactions. For example, it can oxidize iodide (I⁻) to iodine (I₂).

    Reduction: this compound can be reduced to bromide (Br⁻) in the presence of reducing agents such as sulfur dioxide (SO₂) or hydrogen sulfide (H₂S).

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include iodide and acidic conditions.

    Reduction Reactions: Reducing agents like sulfur dioxide and hydrogen sulfide are commonly used.

Major Products:

    Oxidation: Iodine (I₂) is a major product when this compound oxidizes iodide.

    Reduction: Bromide (Br⁻) is the primary product when this compound is reduced.

Scientific Research Applications

Water Treatment

Formation and Control of Bromate:
this compound is primarily formed as a disinfection byproduct during the ozonation of drinking water containing bromide ions. The ozonation process involves complex reactions where ozone interacts with bromide, leading to this compound formation. The control of this compound levels is crucial due to its potential health risks, including carcinogenic effects. Various methods have been developed for monitoring and controlling this compound concentrations in water systems.

Analytical Methods:
this compound detection methods include:

  • Ion Chromatography with Conductivity Detection (IC-CD) : Commonly used for routine analysis with method reporting limits (MRL) of 4–5 µg/L.
  • Postcolumn Reactions Coupled with UV Measurement (IC-PCR) : This method enhances sensitivity, achieving MRLs below 1 µg/L.
  • Mass Spectrometry Techniques : Such as IC-ICP-MS and LC-MS/MS, which provide sub-microgram per liter detection limits .

Pharmaceutical Applications

Bromating Agent in Drug Analysis:
this compound has been utilized as a green brominating agent in pharmaceutical analysis. A study demonstrated its application in determining fexofenadine hydrochloride (FFH) in tablets. The process involves generating bromine from a this compound-bromide mixture under acidic conditions, allowing for accurate spectrophotometric measurements. This method is noted for its simplicity and effectiveness, providing high sensitivity and selectivity without interference from common excipients .

Food Industry

Use as a Flour Improver:
Potassium this compound is employed in the food industry as a flour improver, enhancing dough strength and elasticity. It acts as an oxidizing agent during the baking process, improving the texture of bread by promoting even gas distribution. However, its use has raised health concerns due to its classification as a potential carcinogen, leading to restrictions or bans in several countries .

Industrial Applications

Analytical Reagent:
this compound serves as an analytical reagent in various chemical analyses. It can dissolve gold from ores when mixed with sodium bromide, showcasing its utility in metallurgical processes .

Oxidizing Agent:
As a powerful oxidizing agent, potassium this compound finds applications in the production of explosives and other chemical syntheses where strong oxidation is required .

Case Study 1: Monitoring this compound Levels in Drinking Water

A comprehensive study conducted across multiple water treatment facilities examined the formation of this compound during ozonation processes. The research highlighted the correlation between bromide concentrations and this compound formation, emphasizing the need for real-time monitoring systems to mitigate health risks associated with high this compound levels.

Case Study 2: Pharmaceutical Analysis Using this compound

In a controlled laboratory setting, researchers developed three distinct methods utilizing a this compound-bromide mixture for the determination of FFH. The methods demonstrated high accuracy and precision, validating the effectiveness of this compound as a green analytical reagent in pharmaceutical contexts.

Data Tables

Application AreaMethodology/TechniqueDetection LimitsNotes
Water TreatmentIon Chromatography (IC-CD)4–5 µg/LRoutine analysis
Postcolumn Reactions (IC-PCR)<1 µg/LEnhanced sensitivity
Mass Spectrometry (LC-MS/MS)Sub-µg/LHigh sensitivity for trace analysis
PharmaceuticalSpectrophotometric MethodsVariesEco-friendly bromination
Food IndustryBaking ProcessNot applicableImproves dough quality
IndustrialAnalytical ReagentNot applicableUsed in metallurgical processes

Mechanism of Action

Bromate exerts its effects primarily through its strong oxidizing properties. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative damage is a key factor in its potential carcinogenicity . This compound can also interfere with cellular redox balance and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Bromate belongs to a class of oxyanions, including chlorate (ClO₃⁻), perchlorate (ClO₄⁻), nitrate (NO₃⁻), and arsenic (AsO₃³⁻/AsO₄³⁻). Below is a detailed comparison:

This compound vs. Chlorate

Parameter This compound (BrO₃⁻) Chlorate (ClO₃⁻)
Formation Pathways Ozonation/chlorination of bromide UV/H₂O₂, UV/PDS, or chlorination
Oxidation Intermediates Hypobromous acid (HOBr) Hypochlorous acid (HOCl)
Removal Efficiency 99% via Fe-based catalysts Lower removal (<50%) with same catalysts
Toxicity Carcinogenic (Group 2B) Less toxic; regulated at 700 µg/L (WHO)
Regulatory Limits 10 µg/L 700 µg/L (WHO provisional guideline)

Key Findings :

  • This compound forms more readily under ozonation, while chlorate dominates in UV/persulfate (UV/PDS) systems .
  • Chlorate is less efficiently removed by catalytic reduction due to weaker adsorption on metal surfaces .

This compound vs. Perchlorate

Parameter This compound (BrO₃⁻) Perchlorate (ClO₄⁻)
Formation Pathways Ozonation of bromide Industrial discharges, fireworks
Reduction Mechanisms Catalytic hydrogenation (Pd/Fe) Biological reduction (slow)
Environmental Fate Reduced to Br⁻ in ice/organic matter Persistent in groundwater
Health Risks Renal carcinogen Thyroid disruption

Key Findings :

  • This compound reduction is accelerated in frozen environments (80–90% removal with humic substances) , whereas perchlorate resists natural degradation .

This compound vs. Nitrate

Parameter This compound (BrO₃⁻) Nitrate (NO₃⁻)
Catalytic Reduction 99% with Fe@C nanoparticles 70–80% with Pd-Cu catalysts
Byproduct Formation Br⁻ (non-toxic) NH₃, N₂O (toxic intermediates)
Regulatory Limits 10 µg/L 50 mg/L (WHO)

Key Findings :

  • This compound reduction is more efficient due to stronger adsorption on carbon-coated catalysts .
  • Nitrate reduction risks producing harmful intermediates like nitrite, unlike this compound’s conversion to benign Br⁻ .

This compound vs. Arsenic

Parameter This compound (BrO₃⁻) Arsenic (AsO₃³⁻/AsO₄³⁻)
Removal Methods Catalytic reduction, UV/H₂O₂ Adsorption (Fe oxides), coagulation
Oxidation States +5 (stable) +3 (toxic) ↔ +5 (less toxic)
Health Risks DNA damage, cancer Skin lesions, cancer

Key Findings :

  • This compound’s +5 oxidation state is more stable than arsenic’s +3/+5 redox interplay, complicating arsenic removal .

Data Tables

Table 1. This compound Removal Efficiency by Catalyst

Catalyst This compound Removal (%) Time (min) Reference
Fe@C (CVD750) 99 120
Pd-Cu/CNTs 55 120
MXene (Ti₃C₂Tₓ) >90 50

Table 2. Formation of Oxyhalides in UV Processes

Process This compound (µg/L) Chlorate (µg/L) Reference
UV/H₂O₂ 8.2 15.3
UV/PDS 12.5 22.1

Biological Activity

Bromate, specifically potassium this compound (KBrO₃), is a chemical compound that has garnered significant attention due to its potential biological activity and health impacts. It is primarily used in the food industry as a flour improver and has been associated with various toxicological effects, including carcinogenicity. This article explores the biological activity of this compound, focusing on its mechanisms of toxicity, genotoxicity, and the implications for human health and the environment.

This compound is a strong oxidizing agent, which can induce oxidative stress in biological systems. Its physical and chemical properties are critical for understanding its behavior in environmental contexts. The following table summarizes key properties relevant to this compound's fate in biological systems:

PropertyValue
Molecular Weight167.01 g/mol
SolubilityHighly soluble in water
pH (1% solution)9-11
StabilityStable under neutral conditions but decomposes in acidic environments

This compound can be reduced to bromide (Br⁻) by various biological mechanisms, particularly involving sulfhydryl-containing compounds like glutathione (GSH), which plays a protective role against its toxicity .

Oxidative Stress and Genotoxicity

This compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. Studies have demonstrated that exposure to this compound results in:

  • Increased lipid peroxidation : This was observed in renal tissues of treated animals, indicating damage to cell membranes .
  • DNA damage : this compound exposure has been linked to the induction of micronuclei and chromosomal aberrations in various animal models .

The genotoxic effects are thought to be mediated through direct interaction with DNA, leading to mutations that can result in cancer.

Carcinogenic Potential

This compound is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Animal studies have shown that potassium this compound can induce renal tumors in rats and mice when administered orally . The following case study highlights these findings:

Case Study: Carcinogenicity in Rodents

A study involved administering potassium this compound at various concentrations to male Fischer 344 rats over 111 weeks. The results indicated a statistically significant increase in renal tumors at lower doses, with no significant differences in body weight gain among groups .

Physiological Effects

In addition to its genotoxic effects, this compound exposure has been associated with several physiological changes:

  • Altered kidney function : this compound has been shown to cause nephropathy and changes in renal cell proliferation .
  • Impact on reproductive health : Some studies suggest that this compound may affect sperm quality and reproductive outcomes in animal models .

Microbial Reduction of this compound

Recent research has focused on the ability of certain microorganisms to reduce this compound to less harmful bromide. This process is crucial for bioremediation efforts:

  • Isolation of this compound-Reducing Bacteria : A study isolated bacteria capable of reducing this compound anaerobically using it as an electron acceptor. Notably, strains such as Raoultella electrica and Klebsiella variicola showed significant this compound-reducing activity without coupling it to growth .

This discovery opens avenues for developing biotechnological applications aimed at mitigating the harmful effects of this compound in contaminated environments.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for detecting bromate in food matrices, and how do they address matrix interference?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with derivatization (e.g., using methylating agents) is widely used for this compound detection in complex food matrices. To mitigate interference from carbohydrates or lipids, pre-treatment steps such as solid-phase extraction (SPE) or enzymatic digestion (e.g., amylase for starch-rich samples) are critical. Validation via spike-recovery experiments (85–110% recovery rates) ensures accuracy .

Q. How does ozonation of bromide-containing water lead to this compound formation, and what factors influence its yield?

  • Answer : this compound forms via oxidation of bromide (Br⁻) by ozone (O₃) and hydroxyl radicals (•OH). Key factors include pH (higher pH favors O₃ decomposition to •OH), bromide concentration, and the presence of organic matter (e.g., humic acid), which can scavenge radicals or act as intermediates. Controlled experiments using synthetic water matrices with variable pH (6–9) and dissolved organic carbon (DOC) levels (1–5 mg/L) are recommended to isolate contributing pathways .

Q. What experimental designs are optimal for studying this compound toxicity in vivo?

  • Answer : Rodent models (e.g., Sprague-Dawley rats) exposed to this compound via drinking water (0–500 mg/L) over 90-day periods are standard. Endpoints include histopathology (kidney and thyroid), 8-hydroxy-2’-deoxyguanosine (8-OHdG) assays for oxidative DNA damage, and comet assays for strand breaks. Dose-response studies require ≥5 dose levels to establish NOAEL/LOAEL thresholds .

Advanced Research Questions

Q. How can contradictions in this compound formation pathways during heterogeneous catalytic ozonation (HCO) be resolved?

  • Answer : Discrepancies arise from catalyst-specific mechanisms (e.g., MnO₂ vs. TiO₂) and competing roles of O₃ and •OH. Systematic studies should:

  • Compare catalysts under identical conditions (pH 7, 25°C, [Br⁻] = 100 µg/L).
  • Use radical scavengers (e.g., tert-butanol for •OH, sodium azide for O₃) to quantify pathway contributions.
  • Monitor intermediates (HOBr, BrO⁻) via ion chromatography .

Q. What advanced models predict this compound formation in ozonated water, and how do ANN and MLR approaches compare?

  • Answer : Multi-linear regression (MLR) models using pH, bromide, and ozone dose show moderate accuracy (R² = 0.75–0.85) but fail to capture non-linear interactions. Artificial neural networks (ANN) with 3–5 hidden layers better predict this compound (R² = 0.97) by integrating non-linear variables (e.g., DOC, temperature). ANN requires larger datasets (>200 samples) for training, while MLR is suitable for rapid screening .

Q. What mechanistic insights explain the enhanced this compound reduction in frozen aqueous solutions?

  • Answer : Freeze concentration effects in ice grain boundaries amplify this compound and reductant (e.g., humic acid) concentrations by 10³–10⁴×. Experimental protocols involve:

  • Irradiating frozen solutions (λ > 300 nm) to accelerate photoreduction.
  • Quantifying bromide yield via ion-pair chromatography.
  • Confirming humic acid oxidation states via X-ray photoelectron spectroscopy (XPS) .

Q. How do Pd-In bimetallic catalysts enhance this compound electroreduction, and what synergistic mechanisms are involved?

  • Answer : Pd₁-In₄/Al₂O₃ achieves 96.4% this compound-to-bromide conversion via:

  • Direct electron transfer (dominant pathway, 70% contribution).
  • Atomic hydrogen (H*) reduction adsorbed on Pd sites.
  • Zeta potential adjustments (In increases surface positivity, enhancing this compound adsorption). Electrochemical impedance spectroscopy (EIS) and Tafel analysis validate kinetics (k = 0.1275 min⁻¹) .

Q. Methodological Guidance for Contradictory Data

Q. How should researchers address conflicting reports on this compound’s genotoxic threshold and carcinogenic MOA?

  • Answer :

  • Threshold Analysis : Use in vitro Comet assays with precision dosing (nM–µM this compound) and DNA repair inhibitors (e.g., aphidicolin) to distinguish direct vs. indirect DNA damage.
  • MOA Differentiation : Compare transcriptomic profiles (RNA-seq) of this compound-exposed vs. control cells to identify oxidative stress vs. epigenetic pathways .

Q. Experimental Design Tools

Q. What orthogonal experimental designs optimize this compound minimization during pre-ozonation?

  • Answer : A 3-factor, 3-level orthogonal array (e.g., contact time: 5–15 min; pH: 6–8; ammonia: 0–2 mg/L) identifies optimal conditions. Data analyzed via range analysis (R) and ANOVA to rank factor impacts. For example, pH contributes 45% to this compound variance vs. 30% for contact time .

Q. Comparative Removal Techniques

Q. How do adsorption (HFO-impregnated resins) and ion exchange differ in this compound removal efficiency and scalability?

  • Answer :
  • Adsorption : HFO-201 resin achieves 292.81 mg/g capacity via physisorption (ΔG = −8.2 kJ/mol). Optimal at pH 5–7.
  • Ion Exchange : Strong-base anion resins (e.g., D201-Cl) show 296.66 mg/g capacity but require regeneration (NaCl elution). Fixed-bed columns modeled via n-BAM-c (R² > 0.99) for scale-up .

Properties

IUPAC Name

bromate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrHO3/c2-1(3)4/h(H,2,3,4)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDBWCPKPHAZSM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Br(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023923
Record name Bromate
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Molecular Weight

127.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bromates, inorganic, n.o.s. is a colorless to light colored solid. Slightly soluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name BROMATES, INORGANIC, N.O.S.
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CAS No.

15541-45-4
Record name BROMATES, INORGANIC, N.O.S.
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromate
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Record name Bromate ion
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Record name Bromate
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